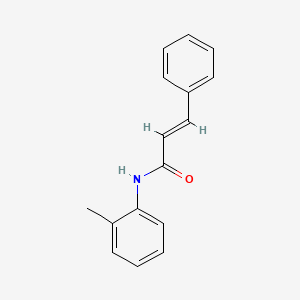![molecular formula C12H14F3N3OS B5858364 N-4-morpholinyl-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5858364.png)
N-4-morpholinyl-N'-[2-(trifluoromethyl)phenyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-4-morpholinyl-N'-[2-(trifluoromethyl)phenyl]thiourea, also known as AG490, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. AG490 is a potent inhibitor of Janus kinase 2 (JAK2), a tyrosine kinase that plays a critical role in signal transduction pathways.
Wirkmechanismus
N-4-morpholinyl-N'-[2-(trifluoromethyl)phenyl]thiourea works by inhibiting the activity of JAK2, a tyrosine kinase that plays a critical role in signal transduction pathways. JAK2 is involved in the activation of various downstream signaling pathways, including the STAT pathway, which is involved in cell proliferation, differentiation, and survival. By inhibiting JAK2, N-4-morpholinyl-N'-[2-(trifluoromethyl)phenyl]thiourea prevents the activation of downstream signaling pathways, leading to the inhibition of cell growth and induction of apoptosis.
Biochemical and Physiological Effects
N-4-morpholinyl-N'-[2-(trifluoromethyl)phenyl]thiourea has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. N-4-morpholinyl-N'-[2-(trifluoromethyl)phenyl]thiourea has also been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models of arthritis and colitis. Additionally, N-4-morpholinyl-N'-[2-(trifluoromethyl)phenyl]thiourea has been shown to have immunomodulatory effects and reduce the severity of autoimmune diseases such as multiple sclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-4-morpholinyl-N'-[2-(trifluoromethyl)phenyl]thiourea is its selectivity for JAK2. This selectivity allows for the inhibition of JAK2 without affecting other kinases, reducing the risk of off-target effects. Additionally, N-4-morpholinyl-N'-[2-(trifluoromethyl)phenyl]thiourea has been shown to be effective at low concentrations, making it a useful tool for studying JAK2 signaling pathways.
One of the limitations of N-4-morpholinyl-N'-[2-(trifluoromethyl)phenyl]thiourea is its poor solubility in water, which can make it difficult to work with in lab experiments. Additionally, N-4-morpholinyl-N'-[2-(trifluoromethyl)phenyl]thiourea has been shown to have limited stability in aqueous solutions, which can make it difficult to store and use over time.
Zukünftige Richtungen
There are a number of future directions for the study of N-4-morpholinyl-N'-[2-(trifluoromethyl)phenyl]thiourea. One potential area of research is the development of more potent and selective JAK2 inhibitors based on the structure of N-4-morpholinyl-N'-[2-(trifluoromethyl)phenyl]thiourea. Additionally, further research is needed to better understand the mechanism of action of N-4-morpholinyl-N'-[2-(trifluoromethyl)phenyl]thiourea and its effects on downstream signaling pathways. Finally, there is a need for more research on the potential therapeutic applications of N-4-morpholinyl-N'-[2-(trifluoromethyl)phenyl]thiourea in various diseases, including cancer, inflammation, and autoimmune disorders.
Synthesemethoden
N-4-morpholinyl-N'-[2-(trifluoromethyl)phenyl]thiourea can be synthesized using a multistep process that involves the reaction of 2-chloro-5-nitrobenzoic acid with morpholine to form 2-(4-morpholinyl)benzoic acid. The resulting compound is then reacted with 2-(trifluoromethyl)phenyl isothiocyanate to form N-4-morpholinyl-N'-[2-(trifluoromethyl)phenyl]thiourea.
Wissenschaftliche Forschungsanwendungen
N-4-morpholinyl-N'-[2-(trifluoromethyl)phenyl]thiourea has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. N-4-morpholinyl-N'-[2-(trifluoromethyl)phenyl]thiourea has also been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models of arthritis and colitis. Additionally, N-4-morpholinyl-N'-[2-(trifluoromethyl)phenyl]thiourea has been shown to have immunomodulatory effects and reduce the severity of autoimmune diseases such as multiple sclerosis.
Eigenschaften
IUPAC Name |
1-morpholin-4-yl-3-[2-(trifluoromethyl)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3OS/c13-12(14,15)9-3-1-2-4-10(9)16-11(20)17-18-5-7-19-8-6-18/h1-4H,5-8H2,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQCYDFYUATPSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=S)NC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Morpholin-4-yl-3-[2-(trifluoromethyl)phenyl]thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-amino-2-(3,4-dichlorobenzoyl)-4-methylthieno[2,3-b]pyridin-6(7H)-one](/img/structure/B5858286.png)
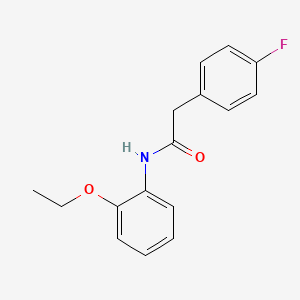
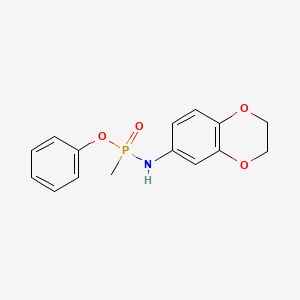
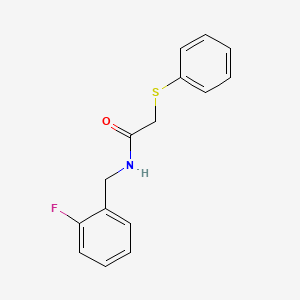
![N-(2-furylmethyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5858303.png)
![tert-butyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5858309.png)
![3-{4-methyl-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5858314.png)
![ethyl 4-{[(2-chlorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5858322.png)
![N-ethyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5858323.png)
![1-benzyl-5-[(4-morpholinylmethylene)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B5858332.png)
![N-{3-[4-(3-chlorophenyl)-1-piperazinyl]-3-oxopropyl}benzenesulfonamide](/img/structure/B5858335.png)
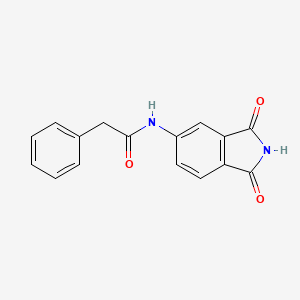
![N'-[(5-ethyl-2-thienyl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5858351.png)
